molecular formula C13H13FN2O B2967441 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)oxazole CAS No. 1216246-16-0

5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)oxazole

Cat. No.: B2967441
CAS No.: 1216246-16-0
M. Wt: 232.258
InChI Key: SGIBHGOHBSAYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)oxazole is a synthetic organic compound that features a fluorinated phenyl group, a pyrrolidine ring, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)oxazole typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidine Ring: This step may involve nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could target the oxazole ring or the fluorinated phenyl group.

    Substitution: The compound can participate in substitution reactions, especially at the fluorinated phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)oxazole would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-(pyrrolidin-2-yl)oxazole: Lacks the fluorine atom.

    5-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)oxazole: Contains a chlorine atom instead of fluorine.

    5-(4-Methylphenyl)-2-(pyrrolidin-2-yl)oxazole: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)oxazole can significantly influence its chemical properties, such as its reactivity and biological activity, making it unique compared to its analogs.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-pyrrolidin-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11/h3-6,8,11,15H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBHGOHBSAYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.